molecular formula C6H6F2 B2591188 1-(Difluoromethyl)-1-ethynylcyclopropane CAS No. 2229231-08-5

1-(Difluoromethyl)-1-ethynylcyclopropane

Cat. No.: B2591188
CAS No.: 2229231-08-5
M. Wt: 116.111
InChI Key: XFKXPQUYCCCWMC-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1-ethynylcyclopropane is an organofluorine compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a cyclopropane ring. Organofluorine compounds are known for their unique chemical properties, which include high thermal and chemical stability, as well as significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-1-ethynylcyclopropane typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of cyclopropylacetylene with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1-ethynylcyclopropane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, ethyl-substituted cyclopropanes, and various substituted cyclopropane derivatives .

Scientific Research Applications

1-(Difluoromethyl)-1-ethynylcyclopropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. Additionally, the ethynyl group can participate in π-π interactions and covalent bonding with target proteins or enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Difluoromethyl)-1-ethynylcyclopropane include:

  • 1-(Trifluoromethyl)-1-ethynylcyclopropane
  • 1-(Difluoromethyl)-1-propynylcyclopropane
  • 1-(Difluoromethyl)-1-ethynylcyclobutane

Uniqueness

This compound is unique due to the combination of the difluoromethyl and ethynyl groups attached to a cyclopropane ring. This unique structure imparts distinct chemical and physical properties, such as enhanced metabolic stability and the ability to form strong hydrogen bonds, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1-(difluoromethyl)-1-ethynylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2/c1-2-6(3-4-6)5(7)8/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKXPQUYCCCWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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